molecular formula C20H20N2O5 B4114873 N-1,3-benzodioxol-5-yl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide

N-1,3-benzodioxol-5-yl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B4114873
M. Wt: 368.4 g/mol
InChI Key: TWZGLPVDOUPICF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as BDP-1, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. BDP-1 has been studied for its ability to modulate certain biological pathways, which could lead to the development of new treatments for various diseases.

Mechanism of Action

The exact mechanism of action of N-1,3-benzodioxol-5-yl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, but it is believed to modulate certain signaling pathways in cells. Specifically, N-1,3-benzodioxol-5-yl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the activity of certain enzymes that are involved in cell proliferation and survival. By inhibiting these enzymes, N-1,3-benzodioxol-5-yl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide can slow down the growth of cancer cells and protect neurons from damage.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have several biochemical and physiological effects. In cancer cells, N-1,3-benzodioxol-5-yl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide can induce cell cycle arrest and apoptosis, which leads to the death of cancer cells. In neurons, N-1,3-benzodioxol-5-yl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide can protect against oxidative stress and inflammation, which can lead to neurodegeneration.

Advantages and Limitations for Lab Experiments

One advantage of using N-1,3-benzodioxol-5-yl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is that it has been shown to be effective in modulating certain biological pathways that are involved in disease progression. Additionally, N-1,3-benzodioxol-5-yl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has a relatively low toxicity profile, which makes it a promising candidate for further research. However, one limitation of using N-1,3-benzodioxol-5-yl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is that the synthesis method is complex and requires specialized equipment and expertise.

Future Directions

There are several future directions for research involving N-1,3-benzodioxol-5-yl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide. One potential direction is to further investigate its potential use in cancer treatment. Specifically, researchers could study the effectiveness of N-1,3-benzodioxol-5-yl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another potential direction is to investigate the potential use of N-1,3-benzodioxol-5-yl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide in the treatment of neurodegenerative disorders. Additionally, researchers could investigate the potential use of N-1,3-benzodioxol-5-yl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide in other disease areas, such as autoimmune disorders or infectious diseases.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential use in the treatment of various diseases, including cancer and neurodegenerative disorders. In cancer research, N-1,3-benzodioxol-5-yl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the growth of cancer cells by modulating certain signaling pathways. In neurodegenerative research, N-1,3-benzodioxol-5-yl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to protect neurons from damage and improve cognitive function.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-2-25-16-6-4-15(5-7-16)22-11-13(9-19(22)23)20(24)21-14-3-8-17-18(10-14)27-12-26-17/h3-8,10,13H,2,9,11-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZGLPVDOUPICF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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